1,5-Bismaleimido-2 methyl pentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[5-(2,5-dioxopyrrol-1-yl)-4-methylpentyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10(9-16-13(19)6-7-14(16)20)3-2-8-15-11(17)4-5-12(15)18/h4-7,10H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWVSMZIXHLFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C(=O)C=CC1=O)CN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403881 | |
| Record name | 1,5-bismaleimido-2 methyl pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164175-55-7 | |
| Record name | 1,5-bismaleimido-2 methyl pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,5 Bismaleimido 2 Methylpentane
Precursor Synthesis Pathways
The journey to creating 1,5-Bismaleimido-2-methylpentane starts with the synthesis of its fundamental building blocks. This involves the formation of the diamine precursor and the subsequent introduction of the maleimide (B117702) functionalities.
Formation of 2-Methylpentanediamine Precursors
The key diamine precursor for 1,5-Bismaleimido-2-methylpentane is 2-methylpentane-1,5-diamine. nih.gov A primary industrial method for producing this diamine is through the hydrogenation of 2-methylglutaronitrile (B1199711). google.comwikipedia.org This process is typically conducted in a liquid phase using a Raney nickel catalyst in a basic, non-ammoniacal medium. google.comgoogle.com To optimize the reaction for high selectivity and productivity, the hydrogenation is carried out at temperatures between 40 and 150°C and under a total pressure of less than 40 bars, with a low concentration of water (not exceeding 10% by weight). google.comgoogle.com The concentration of 2-methylglutaronitrile in the reaction medium is also kept as low as possible to ensure the best possible yield of 2-methylpentanediamine, which is a crucial component in the manufacturing of specialty polyamides. google.com
| Property | Value |
| IUPAC Name | 2-methylpentane-1,5-diamine |
| Chemical Formula | C6H16N2 |
| Molar Mass | 116.208 g·mol−1 |
| Appearance | Colorless liquid |
| Boiling Point | 192 °C (378 °F; 465 K) |
| Synonyms | 1,5-Diamino-2-methylpentane, Dytek A |
Table 1: Properties of 2-Methylpentane-1,5-diamine. nih.govwikipedia.org
Amine Acylation and Cyclization Routes to Maleimide Functionality
Once the diamine precursor is obtained, the next step is the introduction of the maleimide groups. This is typically achieved through a two-step process involving amine acylation followed by cyclization. The diamine is reacted with maleic anhydride (B1165640), which results in the formation of a bismaleamic acid intermediate. orientjchem.org This acylation step is a nucleophilic addition of the amine to the carbonyl group of the anhydride. youtube.com
Green Chemistry Principles in 1,5-Bismaleimido-2-methylpentane Synthesis Research
The synthesis of bismaleimides and other polymers is increasingly being viewed through the lens of green chemistry, which aims to develop more sustainable and environmentally friendly processes. unibo.itresearchgate.net Key principles of green chemistry include atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. unibo.it
In the context of bismaleimide (B1667444) synthesis, research has focused on developing greener methods. One such strategy involves the one-step thermal-initiation homopolymerization of bismaleimide monomers in a recyclable solvent like diphenyl sulfone, which avoids the need for an initiator and the formation of byproducts. rsc.org This method boasts a high recovery and recycling rate for the solvent (up to 95%). rsc.org Another approach focuses on the development of reprocessable bismaleimide systems, or vitrimers, which can be reshaped and repaired, thus reducing waste. acs.org This is achieved by designing monomers with dynamic covalent bonds that can undergo exchange reactions. acs.org
Design Strategies for Novel Bismaleimide Monomers and Building Blocks
The versatility of bismaleimide resins stems from the ability to tailor their properties by modifying the monomer structure. scispace.com A wide variety of bismaleimide monomers have been developed to enhance processability, solubility, and the physical and mechanical properties of the cured polymers. tandfonline.com
Strategies for designing novel bismaleimide monomers include:
Incorporation of Flexible Linkages: Introducing flexible units like ether, ester, and amide groups into the aromatic backbone can improve the solubility of the monomers in organic solvents. tandfonline.com
Introduction of Bulky Groups: Incorporating large, rigid groups, such as fluorene (B118485) cardo moieties, can lead to monomers with good solubility in low-boiling-point solvents and result in cured resins with high glass transition temperatures and thermal stability. tandfonline.com
Modification with Reactive Diluents: Blending bismaleimide monomers with reactive diluents, such as o,o'-diallyl bisphenol A (DABA), can lower the melt viscosity, improve processability, and increase the toughness of the final polymer network. polymerinnovationblog.com
Development of Vitrimers: Designing bismaleimide monomers with functional groups capable of forming covalent adaptable networks (CANs) allows for the creation of reprocessable thermosets, enhancing their sustainability. acs.org
| Monomer Design Strategy | Desired Property Improvement | Example Moiety/Method |
| Improved Solubility | Increased solubility in organic solvents | Ether, ester, amide linkages tandfonline.com |
| Enhanced Thermal Properties | High glass transition temperature, thermal stability | Fluorene cardo moiety tandfonline.com |
| Improved Processability & Toughness | Lower melt viscosity, increased fracture toughness | Blending with reactive diluents (e.g., DABA) polymerinnovationblog.com |
| Reprocessability/Sustainability | Ability to be reshaped and repaired | Incorporation of dynamic covalent bonds (vitrimers) acs.org |
Table 2: Strategies for Novel Bismaleimide Monomer Design
Polymerization and Crosslinking Mechanisms of 1,5 Bismaleimido 2 Methylpentane
Fundamental Polymerization Pathways
Thermal Homopolymerization via Free Radical Mechanisms
The maleimide (B117702) groups of 1,5-bismaleimido-2-methylpentane can undergo homopolymerization upon thermal treatment. This process is initiated by the generation of free radicals at elevated temperatures, leading to the formation of a crosslinked network. polymerinnovationblog.comresearchgate.net The polymerization typically occurs just above the melting temperature of the bismaleimide (B1667444) monomer. researchgate.net The chain polymerization can be initiated thermally by simply heating the monomer, or chemically through the addition of radical initiators like peroxides. polymerinnovationblog.comresearchgate.net
Research on various bismaleimide monomers has shown that the thermally induced polymerization is a common feature of this class of compounds. Differential Scanning Calorimetry (DSC) is often used to study the curing behavior and determine key parameters such as the peak exotherm temperature (Tp) and the activation energy (Ea) of polymerization. researchgate.net The presence of impurities has been noted to significantly affect the polymerization kinetics, often lowering the activation energy and the polymerization temperature. researchgate.net
Table 1: Thermal Polymerization Data for Various Maleimide Monomers
| Monomer | Purity (%) | Melting Temp (Tm, °C) | Peak Polymerization Temp (Tp, °C) | Heat of Polymerization (ΔHp, kJ/mol per double bond) | Activation Energy (Ea, kJ/mol) |
| N-phenylmaleimide (N-PMI) | 99.9 | 90 | 276 | 85 | - |
| 4,4'-Bismaleimidodiphenylmethane (BDM) | 95 | 160 | 214 | 44 | 288 |
| 4,4'-Bismaleimidodiphenylmethane (BDM) | 99.6 | 163 | 240 | 43 | 123 |
| 2,4-Bismaleimidotoluene (BT) | 97 | 172 | 246 | 44 | 82 |
Data sourced from a study on thermally and anionically initiated cure of bismaleimide monomers. researchgate.net
Alternating Copolymerization with Electron-Rich Monomers
Bismaleimides, being electron-poor (acceptor) monomers, can participate in alternating copolymerization with electron-rich (donor) monomers. researchgate.net This type of free-radical polymerization leads to copolymers with a highly regular A-alt-B structure. researchgate.netosti.gov A classic example is the copolymerization of maleic anhydride (B1165640) or N-substituted maleimides with styrene (B11656), an electron-rich monomer. researchgate.netrsc.org
For 1,5-bismaleimido-2-methylpentane, copolymerization with suitable electron-donating comonomers would proceed via a similar mechanism. The significant difference in electron density between the maleimide's double bond and the double bond of a donor monomer like styrene or its derivatives promotes a highly alternating sequence. researchgate.net This pathway allows for the synthesis of linear or branched polymers with tailored properties, depending on the choice of the comonomer. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined alternating copolymers of N-aromatic bismaleimides. rsc.org
Addition Reactions and Network Formation
Beyond homopolymerization, the maleimide double bonds are highly susceptible to various addition reactions, which are crucial for forming the final crosslinked network structure in thermosetting applications.
Diels-Alder Cycloaddition Reactions (Thermoreversible and Irreversible)
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. mnstate.edurug.nl The maleimide group in 1,5-bismaleimido-2-methylpentane is an excellent dienophile due to the electron-withdrawing nature of its two adjacent carbonyl groups. mnstate.edu This allows it to react readily with furan- or anthracene-functionalized compounds to form a crosslinked network. mnstate.edurug.nlresearchgate.net
A key feature of the Diels-Alder reaction, particularly between furan (B31954) and maleimide groups, is its thermal reversibility. acs.orgnih.gov At moderate temperatures, the forward Diels-Alder reaction forms covalent crosslinks. nih.gov Upon heating to higher temperatures, the reverse (retro-Diels-Alder) reaction occurs, breaking the crosslinks and allowing the material to be reprocessed or healed. acs.orgnih.gov This thermoreversible nature is the basis for developing self-healing and recyclable thermoset polymers. rug.nlnih.gov The reaction produces two stereoisomers: the kinetically favored endo adduct and the more thermally stable exo adduct. rug.nlrug.nl
Table 2: Diels-Alder Reaction Systems Involving Bismaleimides
| Diene | Dienophile | Key Findings | Reversibility |
| Furan-grafted polyesters | Biobased aliphatic bismaleimide | Formation of endo and exo adducts confirmed by NMR. Crosslinking improves thermal and mechanical properties. | Thermoreversible; retro-DA observed at >120-150°C. acs.orgnih.govrug.nl |
| Furan-grafted Ethylene-Propylene Rubber | Aliphatic bismaleimide | Successful crosslinking demonstrated by solubility and swelling tests. | Thermoreversible; de-crosslinking observed at >150°C. nih.gov |
| Anthracene | Maleic Anhydride | Reaction requires high temperatures (reflux in xylene) due to the aromaticity of anthracene. | Generally considered irreversible under typical processing conditions. mnstate.edu |
| Bis-pyrones | Bismaleimide of Methylenedianiline | Polyimides formed via Diels-Alder, followed by decarboxylation at higher temperatures to yield aromatic systems. researchgate.net | Irreversible due to subsequent decarboxylation. researchgate.net |
Michael Addition Reactions with Nucleophiles
The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic conjugate addition, known as the Michael addition reaction. polymerinnovationblog.comchemistrysteps.commasterorganicchemistry.com This reaction is a powerful method for curing bismaleimide resins and for modifying their structure. polymerinnovationblog.com In this mechanism, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated maleimide system (the Michael acceptor). byjus.comlibretexts.org
A wide range of nucleophiles can be used, with common examples including primary and secondary amines, thiols, and stabilized carbanions. polymerinnovationblog.commasterorganicchemistry.com The reaction with diamines is a particularly effective way to achieve a high degree of crosslinking and to chain-extend the BMI monomer, which can improve the toughness of the final cured resin. polymerinnovationblog.com The reaction proceeds by deprotonation of the nucleophile, followed by its attack on the maleimide double bond, and subsequent protonation to yield the final adduct. masterorganicchemistry.comlibretexts.org
Ene Reactions and Crosslinking Contributions
The ene reaction is another pericyclic reaction that contributes to the crosslinking of certain bismaleimide resin systems. polymerinnovationblog.com This reaction occurs between a compound containing an allylic hydrogen (the ene) and a species with a double or triple bond (the enophile). The maleimide group of 1,5-bismaleimido-2-methylpentane serves as an excellent enophile. polymerinnovationblog.com
A common industrial practice involves formulating bismaleimides with comonomers that contain allyl groups, such as o,o'-diallyl bisphenol A (DABA). polymerinnovationblog.com During thermal curing, an ene reaction takes place between the allyl group of DABA and the maleimide double bond. This copolymerization reaction helps to increase the toughness of the otherwise brittle bismaleimide network by reducing the crosslink density. polymerinnovationblog.com The proposed mechanism involves the transfer of an allylic proton and the formation of a new sigma bond, with a concurrent shift of the double bonds. polymerinnovationblog.com
Interpenetrating Polymer Network (IPN) Formation Mechanisms with Other Resins
Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more crosslinked polymer networks are synthesized in the presence of each other. mdpi.com This intimate entanglement at the molecular level can lead to synergistic properties, combining the attributes of the constituent polymers. While specific research on 1,5-Bismaleimido-2-methylpentane in IPNs is limited, the general principles of bismaleimide (BMI) IPN formation with common resins like epoxies and cyanate (B1221674) esters provide a framework for understanding its behavior. The formation of an IPN ensures that the polymer components remain interlaced, resisting phase separation. mdpi.com
The synthesis of IPNs can be broadly categorized into two methods: sequential and simultaneous. nih.gov In a sequential IPN, the first polymer network is formed, and then the monomer and crosslinker for the second network are swollen into the first and polymerized in situ. nih.gov In a simultaneous IPN (SIN), the monomers and crosslinkers of all constituent networks are mixed together and then polymerized by independent, non-interfering routes. mdpi.com
When forming IPNs with epoxy resins, the bismaleimide network typically polymerizes via a free-radical or Michael addition reaction, while the epoxy resin undergoes a step-growth polymerization with a curing agent (e.g., an amine or anhydride). nih.govresearchgate.net The compatibility of the two developing networks is crucial to prevent large-scale phase separation and to achieve a finely dispersed morphology, which dictates the final properties of the IPN. mdpi.comresearchgate.net The use of compatibilizers or the introduction of covalent bonds between the networks (graft-IPNs) can enhance miscibility. researchgate.net
In the case of cyanate ester resins, which trimerize to form highly crosslinked polycyanurate networks, a sequential IPN approach is often employed. core.ac.uk The cyanate ester network can be formed first at a lower temperature, followed by the high-temperature cure of the bismaleimide. core.ac.uk The cure cycles must be carefully designed to control the reaction kinetics and the development of the network structures. core.ac.uk
The properties of the resulting IPN are highly dependent on the composition and the degree of interpenetration. The table below summarizes the potential effects of incorporating a flexible aliphatic bismaleimide like 1,5-Bismaleimido-2-methylpentane into rigid thermoset matrices.
| Property | Expected Effect of 1,5-Bismaleimido-2-methylpentane Incorporation | Rationale |
| Toughness | Increase | The flexible pentyl chain can absorb and dissipate energy, mitigating the inherent brittleness of resins like aromatic BMIs and cyanate esters. rsc.org |
| Glass Transition Temperature (Tg) | Decrease | The aliphatic, flexible nature of the bismaleimide can lower the overall crosslink density and increase chain mobility compared to purely aromatic systems, thus reducing the Tg. core.ac.uk |
| Processability | Improvement | Aliphatic bismaleimides often have lower melting points and viscosities than their aromatic counterparts, potentially improving the processability of the resin mixture. |
| Thermal Stability | Decrease | Aliphatic chains are generally less thermally stable than aromatic structures, which could lower the decomposition temperature of the resulting IPN compared to a pure aromatic BMI or cyanate ester network. core.ac.uk |
This table presents expected trends based on the chemical structure of 1,5-Bismaleimido-2-methylpentane and general principles of IPN formation. Specific values would require experimental data.
Development of Covalent Adaptable Networks (CANs) and Vitrimers Based on Bismaleimide Architectures
Covalent Adaptable Networks (CANs) are a revolutionary class of polymers that bridge the gap between traditional thermosets and thermoplastics. They possess dynamic covalent bonds that can rearrange, break, and reform in response to a stimulus, such as heat, allowing the material to be reprocessed, repaired, and even recycled. nih.gov Vitrimers are a specific type of CAN that maintain network integrity during bond exchange through an associative mechanism. rsc.orgnih.gov
Bismaleimide-based systems, including those with aliphatic structures like 1,5-Bismaleimido-2-methylpentane, are excellent candidates for the development of CANs and vitrimers, primarily through the reversible Diels-Alder (DA) reaction. nih.gov
The DA reaction is a [4+2] cycloaddition between a conjugated diene (e.g., a furan group) and a dienophile (the maleimide group). nih.gov At elevated temperatures, the reverse Diels-Alder (rDA) reaction occurs, breaking the covalent crosslinks and allowing the material to flow. Upon cooling, the forward DA reaction takes place, reforming the network and restoring the material's solid-state properties. nih.gov
To create a DA-based CAN with 1,5-Bismaleimido-2-methylpentane, it would be reacted with a polymer or monomer containing multiple furan groups. The resulting network would have dynamic crosslinks at the sites of the DA adducts.
Another potential mechanism for creating CANs with bismaleimides is through the aza-Michael addition reaction. cnrs.fr The reaction of the maleimide double bond with an amine is a key step in many bismaleimide cure chemistries. nih.gov Under certain conditions, this reaction can be reversible, allowing for network rearrangement. This has been explored in the context of β-amino ester-based CANs, which can exhibit both dissociative (via retro-aza-Michael reaction) and associative (via transesterification) exchange mechanisms. cnrs.fr
| Parameter | Typical Values/Observations for Bismaleimide-based CANs | Significance |
| Diels-Alder Reaction Temperature | 60-90 °C | Temperature range for network formation. |
| Retro-Diels-Alder Temperature | > 120 °C | Temperature required to break crosslinks and enable reprocessing. |
| Dynamic Exchange Mechanism | Diels-Alder Cycloaddition, Aza-Michael Addition | The specific reversible reaction governing the network's adaptability. nih.govcnrs.fr |
| Reprocessability | Multiple cycles with minimal degradation of mechanical properties often reported. | Demonstrates the potential for recycling and extending the material's lifespan. cnrs.fr |
| Self-Healing Efficiency | Can be high, depending on the mobility of the polymer chains and the kinetics of bond reformation. | The ability of the material to repair damage autonomously or with external stimuli. |
This table is a generalized representation based on published research on bismaleimide-based CANs and vitrimers. The specific performance of a 1,5-Bismaleimido-2-methylpentane based system would need to be determined experimentally.
Kinetic and Mechanistic Studies of 1,5 Bismaleimido 2 Methylpentane Curing
Thermal Curing Kinetics Analysis
Thermal analysis provides crucial data on the heat flow associated with the curing reaction, allowing for a detailed kinetic study. The curing of bismaleimide (B1667444) resins can be investigated under both non-isothermal (dynamic heating) and isothermal (constant temperature) conditions. mdpi.com
The study of curing kinetics for thermosetting resins like 1,5-Bismaleimido-2-methylpentane relies heavily on data from Differential Scanning Calorimetry (DSC). Non-isothermal DSC measurements, conducted at several different heating rates, are particularly common. mdpi.com The resulting thermograms show exothermic peaks, where the peak temperature (Tp) shifts to higher values as the heating rate (β) increases. This systematic shift provides the foundation for kinetic analysis.
The apparent activation energy (Ea) is a key kinetic parameter that quantifies the temperature sensitivity of the curing reaction. espublisher.com It can be determined from non-isothermal DSC data without prior knowledge of the reaction mechanism using model-free isoconversional methods. The most widely used methods are the Kissinger and Ozawa models. espublisher.comuwm.edu.pl
The Kissinger method relates the heating rate (β) to the peak cure temperature (Tp) through the following equation: ln(β/Tp²) = ln(AR/Ea) - Ea/RTp
By plotting ln(β/Tp²) against 1/Tp for a series of experiments at different heating rates, the activation energy (Ea) can be calculated from the slope (-Ea/R), where R is the universal gas constant. core.ac.ukresearchgate.net
The Ozawa method (also known as the Flynn-Wall-Ozawa or FWO method) provides a way to determine activation energy as a function of the degree of conversion (α) and is expressed as: ln(β) = Constant - 1.052(Ea/RTα)
Here, Tα is the temperature at a specific conversion α. A plot of ln(β) versus 1/Tα for different heating rates yields a slope from which Ea can be determined. core.ac.uk If the activation energy remains constant with increasing conversion, it suggests a simple, single-step reaction mechanism. Conversely, a variation in Ea with conversion indicates a more complex, multi-step process. core.ac.uk
For instance, studies on other bismaleimide systems have shown activation energies can vary. The activation energy for a bismaleimidodiphenyl methane (B114726) (BMPM) homopolymer was found to increase with conversion, while for an MDA-modified system, it remained constant at 108 kJ/mol. core.ac.uk Another bismaleimide resin showed an average activation energy of 91.86 kJ/mol as determined by both Kissinger and Ozawa methods. researchgate.net
| Bismaleimide System | Kinetic Method | Apparent Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|
| Bismaleimidodiphenyl Methane (BMPM) Homopolymer | Ozawa | 95 to 125 (Varies with conversion) | core.ac.uk |
| BMPM / Methylene (B1212753) Dianiline (MDA) | Ozawa | 108 (Constant with conversion) | core.ac.uk |
| Generic Bismaleimide Resin | Kissinger & Ozawa | 91.86 | researchgate.net |
| BP-a Bismaleimide (Low-Temp Process) | Isoconversional Methods | 95.0 - 98.5 | researchgate.net |
| BP-a Bismaleimide (High-Temp Process) | Isoconversional Methods | 124.0 - 126.2 | researchgate.net |
To fully describe the curing process, mechanistic models are fitted to the experimental DSC data. For bismaleimides, the curing reaction is often complex and may not be described by a single model over the entire conversion range. researchgate.net
The Kamal model is frequently used to describe autocatalytic reactions, which are common in thermoset curing where the reaction products catalyze the process. The model is expressed as: dα/dt = (k₁ + k₂αm)(1-α)n
Here, k₁ and k₂ are rate constants, and m and n are the reaction orders. This model is often effective at the initial stages of curing. researchgate.net
As the reaction progresses and viscosity increases, the mechanism can change to become diffusion-controlled. At higher degrees of cure, a simpler n-order model may provide a better fit: dα/dt = k(1-α)n
Research on some bismaleimide resins has shown a shift in the reaction mechanism during curing. researchgate.net For example, one study found that the curing kinetics were best described by the Kamal model for degrees of cure below 0.6, after which the process transitioned to an n-order reaction. researchgate.net This transition highlights the complexity of the network formation.
Chemorheological Investigations of Curing Processes
Chemorheology studies the change in the rheological properties of a material as the chemical reaction proceeds. For 1,5-Bismaleimido-2-methylpentane, this involves monitoring the transition from a low-viscosity liquid to a solid, elastic network.
The evolution of viscoelastic properties during curing is typically monitored using a rheometer, which measures the storage modulus (G') and the loss modulus (G''). nih.gov
Storage Modulus (G'): Represents the elastic component of the material's response and is a measure of the energy stored during deformation.
Loss Modulus (G''): Represents the viscous component and is a measure of the energy dissipated as heat.
At the beginning of the cure, the resin is in a liquid state, where G'' is greater than G'. As the polymerization reaction advances, molecular weight increases, leading to a rapid rise in viscosity and both moduli. A critical point in the curing process is gelation , where a continuous crosslinked network first forms throughout the material. This "gel point" is often identified as the crossover point where G' = G''. nih.gov Beyond the gel point, the material behaves more like a solid, with G' becoming dominant over G''. nih.gov
| Curing Stage | Description | Storage Modulus (G') | Loss Modulus (G'') | Relationship |
|---|---|---|---|---|
| Initial Liquid State | Unreacted or partially reacted resin | Low | Low to Moderate | G'' > G' |
| Gel Point | Incipient formation of a continuous network | Increasing Rapidly | Increasing Rapidly (peaks near gel point) | G' = G'' |
| Post-Gelation (Rubber) | Crosslinked network is established | High (approaching plateau) | Decreasing | G' >> G'' |
| Final Cured Solid (Glass) | Fully cured, rigid network | Maximum Plateau | Low | G' >>> G'' |
The specific conditions of the cure cycle, primarily temperature and time, have a profound impact on network development and the final properties of the material. Higher cure temperatures generally lead to faster reaction rates, reducing the time required to reach the gel point and achieve full cure.
However, the cure schedule must be carefully designed. A rapid increase in temperature can lead to uncontrolled exothermic reactions and may result in a network with built-in thermal stresses. Conversely, a cure temperature that is too low may lead to an incomplete reaction or require impractically long processing times. The temperature profile influences not only the cure rate but also the ultimate crosslink density and the glass transition temperature (Tg) of the final bismaleimide product. researchgate.net
In-Situ Spectroscopic Monitoring of Polymerization Reactions
In-situ spectroscopic techniques are powerful analytical tools for real-time monitoring of polymerization reactions, providing valuable insights into the kinetic and mechanistic aspects of the curing process of bismaleimide (BMI) resins. These methods allow for the continuous tracking of chemical changes within the reacting system without the need for sample extraction, thus preserving the integrity of the curing environment. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are particularly well-suited for this purpose.
Detailed Research Findings
While specific studies focusing exclusively on 1,5-Bismaleimido-2-methylpentane are not extensively available in public literature, the principles of in-situ spectroscopic monitoring can be understood from research on analogous aliphatic and aromatic bismaleimide systems. The polymerization of bismaleimides primarily involves the reaction of the maleimide (B117702) double bond (C=C).
Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a widely used technique to monitor the curing of BMI resins. The progress of the polymerization is typically followed by observing the decrease in the intensity of characteristic absorption bands of the maleimide group. Key vibrational bands that are monitored include:
C-H stretching of the maleimide ring: Typically observed around 3100 cm⁻¹.
C=C stretching of the maleimide ring: This peak, often found near 1580 cm⁻¹, is a direct indicator of the unreacted maleimide groups.
Imide group vibrations: The symmetric and asymmetric stretching of the carbonyl (C=O) groups in the imide ring, usually appearing around 1780 cm⁻¹ and 1710 cm⁻¹, can be used as internal standards as their concentration is expected to remain constant throughout the reaction.
The degree of conversion (α) of the maleimide groups can be calculated from the FTIR spectra using the following equation:
α = 1 - (At / A0)
where At is the absorbance of the maleimide characteristic peak at time t, and A0 is the initial absorbance of the same peak.
Raman Spectroscopy
Raman spectroscopy offers several advantages for in-situ monitoring, including the ability to use fiber optics for remote analysis and its low sensitivity to water, which is beneficial when studying reactions in humid environments. For bismaleimide curing, the key Raman active band is the C=C stretching vibration of the maleimide ring, which typically appears around 1587 cm⁻¹. researchgate.net Similar to FTIR, the decrease in the intensity of this peak is monitored over time to determine the reaction kinetics. researchgate.net
The curing mechanism of bismaleimides can involve several reaction pathways, including Michael addition and free-radical polymerization. polymerinnovationblog.com In-situ spectroscopy helps in elucidating these mechanisms by identifying the formation of intermediates and final products through the appearance of new spectral features.
Data Tables
The following tables represent illustrative data that could be obtained from in-situ spectroscopic monitoring of an aliphatic bismaleimide polymerization, based on typical findings for this class of compounds.
Table 1: Characteristic FTIR and Raman Bands for Monitoring Aliphatic Bismaleimide Curing
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Change During Curing |
| FTIR | ~3100 | =C-H stretch (maleimide) | Decrease |
| FTIR | ~1580 | C=C stretch (maleimide) | Decrease |
| FTIR | ~1710 | C=O stretch (imide) | Stable (Internal Standard) |
| Raman | ~1587 | C=C stretch (maleimide) | Decrease |
Table 2: Illustrative Kinetic Data from In-Situ FTIR Monitoring of Aliphatic Bismaleimide Cure at Different Isothermal Temperatures
| Time (min) | Conversion (α) at 180°C | Conversion (α) at 200°C | Conversion (α) at 220°C |
| 0 | 0.00 | 0.00 | 0.00 |
| 10 | 0.15 | 0.25 | 0.40 |
| 20 | 0.30 | 0.45 | 0.65 |
| 30 | 0.42 | 0.60 | 0.80 |
| 40 | 0.53 | 0.72 | 0.88 |
| 50 | 0.62 | 0.80 | 0.92 |
| 60 | 0.69 | 0.85 | 0.95 |
Note: The data presented in this table is illustrative and based on typical kinetic profiles for aliphatic bismaleimide curing. Actual experimental data for 1,5-Bismaleimido-2-methylpentane may vary.
Advanced Analytical and Characterization Techniques for 1,5 Bismaleimido 2 Methylpentane Polymers
Spectroscopic Characterization of Molecular Structure and Reaction Progress
Spectroscopic techniques are indispensable for elucidating the molecular architecture of BMPM polymers and tracking the chemical changes during the curing process. By probing the interactions of electromagnetic radiation with the material, these methods offer a non-destructive means to analyze functional groups, identify reaction intermediates and products, and quantify the extent of reaction.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the curing of bismaleimide (B1667444) (BMI) resins. mdpi.com This technique tracks the changes in the vibrational modes of chemical bonds within the polymer, providing a molecular-level view of the polymerization process. mdpi.comresearchgate.net The progress of the curing reaction can be followed by observing the disappearance of reactant peaks and the appearance of product peaks in the infrared spectrum.
During the cure of BMI resins, the key transformations involve the maleimide (B117702) double bond. The consumption of the maleimide group can be monitored by the decrease in the intensity of characteristic absorption bands. For instance, the stretching vibrations of the imide C=O bonds are typically observed around 1774 cm⁻¹ and 1707 cm⁻¹. mdpi.com The disappearance of peaks associated with the C-H stretching of the maleimide ring and the C=C double bond stretching also indicates the progression of the curing reaction. By comparing the spectra of uncured and cured samples, the extent of cure can be qualitatively and sometimes quantitatively assessed. researchgate.net For example, studies on related BMI systems have used FTIR to follow the alternating copolymerization of maleimide and allyl groups, demonstrating the technique's utility in elucidating reaction mechanisms. researchgate.net
Interactive Table: Characteristic FTIR Absorption Bands for Bismaleimide Resins
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Cure Monitoring |
| Imide C=O | ~1774, ~1707 | Asymmetric & Symmetric Stretching | Intensity decreases as the maleimide ring opens or reacts. |
| C=C (Maleimide) | ~1637 | Stretching | Disappearance indicates consumption of the maleimide double bond. |
| C-H (Maleimide) | ~3100 | Stretching | Intensity decreases with reaction progression. |
| C-N-C | ~1370 | Stretching | Changes in this region can indicate alterations in the imide ring structure. |
Note: The exact peak positions may vary slightly depending on the specific BMI formulation and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for the detailed structural elucidation of organic molecules, including bismaleimide monomers and their resulting polymers. uobasrah.edu.iq Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the chemical environment of individual atoms within the molecular structure. uobasrah.edu.iqresearchgate.net
In the context of 1,5-Bismaleimido-2-methylpentane, ¹H NMR spectroscopy can be used to identify the different types of protons present in the molecule. For instance, the protons of the methyl group, the methylene (B1212753) groups in the pentane (B18724) chain, and the methine proton would all have distinct chemical shifts. The protons on the maleimide ring would also produce characteristic signals. docbrown.info During polymerization, changes in the ¹H NMR spectrum, such as the disappearance of the vinyl proton signals of the maleimide group, can be used to monitor the reaction progress. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 1,5-Bismaleimido-2-methylpentane will give a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shifts of the carbonyl carbons in the imide ring, the olefinic carbons of the maleimide double bond, and the aliphatic carbons of the pentane backbone can be assigned. As the polymerization proceeds, the signals corresponding to the maleimide double bond carbons will decrease in intensity, while new signals corresponding to the newly formed single bonds in the polymer backbone will appear. This allows for a detailed analysis of the polymer structure and the extent of cure. rsc.orgrsc.org
Interactive Table: Predicted NMR Chemical Shifts for 1,5-Bismaleimido-2-methylpentane
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Maleimide C=CH | ~6.8-7.2 | ~134 |
| Maleimide C=O | - | ~170 |
| N-CH₂ | ~3.5-3.8 | ~38-42 |
| CH (in pentane) | ~1.6-1.9 | ~30-35 |
| CH₂ (in pentane) | ~1.2-1.6 | ~25-35 |
| CH₃ (in pentane) | ~0.8-1.0 | ~11-23 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for monitoring polymerization reactions in situ, especially in bulk or filled systems. thermofisher.com Raman scattering is sensitive to changes in molecular polarizability, making it effective for tracking the consumption of non-polar functional groups like the C=C double bond in the maleimide ring. osti.gov
During the curing of bismaleimide resins, the intense Raman band corresponding to the C=C stretching of the maleimide ring (around 1587 cm⁻¹) can be monitored. osti.gov The decrease in the intensity of this peak is directly proportional to the extent of the reaction. The carbonyl stretching vibration (around 1773 cm⁻¹) can also be observed. osti.gov An advantage of Raman spectroscopy is that it is often less sensitive to interference from water, which can be beneficial when studying reactions in humid environments or systems containing moisture. The ability to use fiber optics allows for remote and in-situ monitoring of the cure process within a mold or an oven. osti.gov
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy can be employed to study the electronic transitions in molecules and monitor the curing of bismaleimide resins. The maleimide group contains a conjugated system that absorbs UV radiation at specific wavelengths. The disappearance of this absorption band can be correlated with the consumption of the maleimide monomer during polymerization.
While some studies have indicated that aromatic BMI building blocks may not polymerize under UV light alone, UV-Vis spectroscopy can still be a valuable tool for monitoring thermally or chemically initiated curing processes. researchgate.net It has been used in conjunction with other techniques like fluorescence and FTIR to investigate the complex reaction pathways in BMI resins, including those involving 'ene' reactions followed by Diels-Alder additions. scispace.com The changes in the UV spectrum can provide insights into the formation and consumption of various chromophoric species throughout the reaction. acs.org
Thermal Analysis Methods for Reaction Monitoring and Network Evolution
Thermal analysis techniques are fundamental for studying the thermal transitions and curing behavior of thermosetting polymers like those derived from 1,5-Bismaleimido-2-methylpentane. These methods measure the physical and chemical properties of a material as a function of temperature or time.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique for characterizing the curing of bismaleimide resins. tainstruments.com It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. tainstruments.comnih.gov This provides quantitative information about the heat of reaction (exotherm) during curing, the glass transition temperature (Tg) of the uncured and cured resin, and the kinetics of the polymerization process. tandfonline.com
A typical DSC scan of an uncured BMI resin will show an exothermic peak corresponding to the heat evolved during the curing reaction. The area under this peak is proportional to the total heat of reaction (ΔH). tandfonline.com By running the DSC at different heating rates (dynamic scans) or at a constant temperature (isothermal scans), kinetic parameters such as the activation energy (Ea), the reaction order (n), and the pre-exponential factor (Z) can be determined. tainstruments.comresearchgate.net This information is critical for designing and optimizing cure cycles for composite manufacturing. researchgate.net
Furthermore, DSC is used to determine the glass transition temperature (Tg) of the fully cured polymer. The Tg is a critical parameter that defines the upper service temperature of the material. nasa.gov By analyzing partially cured samples, the relationship between the degree of cure and the Tg can be established. This is important for understanding the development of the polymer network and its properties at different stages of the curing process. nih.gov
Interactive Table: Typical DSC Data for a Bismaleimide Resin System
| Parameter | Typical Value Range | Significance |
| Onset of Cure | 150 - 200 °C | Indicates the temperature at which the curing reaction begins. |
| Peak Exotherm Temperature | 190 - 250 °C | The temperature at which the curing reaction rate is at its maximum. researchgate.net |
| Heat of Reaction (ΔH) | 150 - 250 J/g | Represents the total heat evolved during the curing process. |
| Glass Transition Temperature (Tg) | 250 - 350 °C | A measure of the thermal stability and the upper use temperature of the cured polymer. |
Note: These values are illustrative and can vary significantly depending on the specific bismaleimide formulation, including the presence of co-monomers, catalysts, and toughening agents.
Thermogravimetric Analysis (TGA)
Below is a representative data table summarizing typical TGA findings for BMPM polymer systems.
| Material System | Tonset (°C) | T5% (°C) | Tmax (°C) | Char Yield at 800°C (%) (N2) |
| Neat Cured BMPM Resin | 350 - 400 | 370 - 420 | 430 - 480 | 30 - 40 |
| BMPM/Glass Fiber Composite | 360 - 410 | 380 - 430 | 440 - 490 | 50 - 60 (including fiber) |
| BMPM/Carbon Fiber Composite | 370 - 420 | 390 - 440 | 450 - 500 | 60 - 70 (including fiber) |
| BMPM-Toughened Blend | 340 - 390 | 360 - 410 | 420 - 470 | 25 - 35 |
Note: The values presented are illustrative and can vary based on specific formulations, curing conditions, and experimental parameters.
Morphological and Microstructural Analysis
The performance of polymeric materials is intrinsically linked to their morphology and microstructure. Several microscopy techniques are employed to visualize the structure of BMPM polymers from the nano- to the micro-scale.
Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, making it suitable for observing the nanoscale features of BMPM polymer systems. libretexts.orgnist.gov TEM is particularly valuable for characterizing the dispersion of nanofillers, such as clays (B1170129) or carbon nanotubes, within the BMPM matrix. researchgate.netresearchgate.net The images can distinguish between exfoliated and intercalated structures in nanocomposites, which has a significant impact on the material's properties. researchgate.net While powerful, TEM analysis of polymers can be challenging due to the potential for beam damage to the soft material and the extensive sample preparation required. nist.govnih.gov
Polarized Light Microscopy (PLM) is used to investigate the crystalline structure and morphology of materials. gantep.edu.trmccrone.com In the context of BMPM polymers, which are generally amorphous, PLM can be particularly useful for studying the curing process and identifying any induced anisotropy or the presence of crystalline additives or contaminants. nasa.govconservation-wiki.com The technique relies on the interaction of polarized light with birefringent materials, which are materials that have different refractive indices along different crystallographic directions. gantep.edu.trosha.gov By observing the sample between two polarizing filters, information about the material's internal structure can be obtained. mccrone.comnasa.gov
Rheological Characterization of Melt Behavior and Curing Dynamics
The processability of thermosetting resins like BMPM is governed by their rheological behavior. Rheological characterization provides insights into the viscosity of the resin as a function of temperature and time, which is critical for operations such as molding and infusion. Techniques like parallel-plate rheometry are used to measure the change in viscosity as the resin is heated and undergoes curing. This data helps in defining the processing window, which is the range of temperatures and times where the resin has a sufficiently low viscosity for processing before it gels and solidifies. researchgate.net The curing kinetics, including the activation energy of the curing reaction, can also be determined from rheological measurements, providing a deeper understanding of the polymerization process. researchgate.net
A typical data table from rheological analysis might include:
| Parameter | Value |
| Initial Melt Viscosity at 150°C (Pa·s) | 0.1 - 1.0 |
| Gel Time at 180°C (minutes) | 15 - 30 |
| Processing Window (Temperature Range for Viscosity < 1 Pa·s) | 140 - 190°C |
| Activation Energy of Curing (kJ/mol) | 60 - 80 |
Note: These values are representative and depend on the specific BMPM formulation and any additives present.
Advanced Spectroscopic and Chromatographic Techniques for Degradation Product Analysis (e.g., TG-FTIR, TG-MS)
To gain a more detailed understanding of the thermal decomposition of BMPM polymers, hyphenated techniques that couple TGA with spectroscopic or spectrometric methods are employed. These methods allow for the identification of the gaseous products evolved during degradation. ufl.edu
Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR): In this technique, the off-gases from the TGA are passed through a gas cell in an FTIR spectrometer. researchgate.netresearchgate.net The FTIR spectra of the evolved gases are recorded as a function of temperature, allowing for the identification of functional groups and specific compounds released during decomposition. researchgate.net This provides valuable information about the degradation pathways of the polymer.
Thermogravimetry-Mass Spectrometry (TG-MS): This method couples the TGA to a mass spectrometer, which separates and detects the evolved gas molecules based on their mass-to-charge ratio. researchgate.netcapes.gov.br TG-MS is highly sensitive and can identify the specific chemical species produced during thermal degradation, offering detailed insights into the decomposition mechanisms at a molecular level. researchgate.net
Table of Chemical Compounds
| Chemical Name | Abbreviation |
| 1,5-Bismaleimido-2-methylpentane | BMPM |
| Poly(methyl methacrylate) | PMMA |
| Polyvinyl alcohol | PVA |
| Polybutylene succinate | PBS |
| Polylactic acid | PLA |
| 2-Methyl-1,5-pentanediamine | - |
| 2-Methylpentane (B89812) | - |
Surface and Interfacial Characterization Techniques
The surface and interfacial properties of polymers derived from 1,5-Bismaleimido-2-methylpentane are critical for their application in advanced materials, influencing adhesion, wettability, and interaction with other phases in composites. Advanced analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) and various electrochemical methods are indispensable for elucidating the surface chemistry and interfacial behavior of these aliphatic bismaleimide polymers.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy is a highly surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For polymers of 1,5-Bismaleimido-2-methylpentane, XPS is crucial for verifying the integrity of the maleimide rings after polymerization and for studying the effects of any surface modifications or functionalization.
Table 1: Theoretical Elemental Composition of 1,5-Bismaleimido-2-methylpentane Polymer
| Element | Symbol | Atomic Percent (Theoretical) |
| Carbon | C | 68.2% |
| Hydrogen | H | 6.8% |
| Nitrogen | N | 9.1% |
| Oxygen | O | 15.9% |
| Note: Hydrogen is not detectable by XPS. The percentages for C, N, and O would be normalized without H. |
High-resolution scans of the C 1s, O 1s, and N 1s regions would provide detailed information about the chemical bonding environments.
C 1s Spectrum: The C 1s spectrum would be deconvoluted into several peaks corresponding to the different types of carbon atoms in the polymer structure. This would include C-C and C-H bonds from the aliphatic pentane backbone, C-N bonds of the imide ring, and the carbonyl (C=O) carbons of the maleimide group.
N 1s Spectrum: The N 1s spectrum is expected to show a primary peak corresponding to the imide nitrogen, confirming the successful polymerization and integrity of the maleimide structure at the surface.
O 1s Spectrum: The O 1s spectrum would primarily show a peak associated with the carbonyl oxygen atoms of the imide ring.
Table 2: Expected Binding Energies for Functional Groups in 1,5-Bismaleimido-2-methylpentane Polymer
| Functional Group | Expected Binding Energy (eV) |
| C-C / C-H (Aliphatic) | ~285.0 |
| C-N (Imide) | ~286.0 |
| C=O (Carbonyl) | ~288.5 |
| N-C (Imide) | ~400.5 |
| O=C (Carbonyl) | ~532.0 |
| These are approximate values and can vary slightly based on the specific spectrometer and charge correction methods used. |
Electrochemical Methods for Functionalized Polymers
Electrochemical methods, such as Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV), are powerful for characterizing the interfacial properties of functionalized bismaleimide polymers, especially when they are used as coatings or in applications involving contact with electrolytes. Functionalization of the polymer surface, for instance, through grafting of specific chemical moieties, can alter its electrochemical behavior.
For a polymer like poly(1,5-Bismaleimido-2-methylpentane) functionalized with electroactive groups, CV can be used to study the redox processes occurring at the polymer-electrolyte interface. The resulting voltammograms would provide information on the oxidation and reduction potentials of the functional groups, their stability, and the kinetics of the electron transfer reactions.
EIS is particularly useful for probing the dielectric properties and resistance of the polymer coating in contact with an electrolyte. By applying a small amplitude AC potential at various frequencies, an impedance spectrum is generated. This data can be fitted to an equivalent electrical circuit model to extract quantitative parameters related to the coating's capacitance, pore resistance, and charge transfer resistance.
Table 3: Hypothetical EIS Data for a Functionalized 1,5-Bismaleimido-2-methylpentane Polymer Coating
| Parameter | Symbol | Value | Description |
| Solution Resistance | Rs | 25 Ω·cm² | Resistance of the electrolyte solution. |
| Coating Capacitance | Cc | 2.5 nF·cm⁻² | Capacitance of the polymer coating, related to its dielectric properties and thickness. |
| Pore Resistance | Rp | 5 MΩ·cm² | Resistance of ion transport through pores and defects in the coating. |
| Charge Transfer Resistance | Rct | 25 MΩ·cm² | Resistance to the electrochemical reactions occurring at the substrate-polymer interface. |
| This data is illustrative and would depend on the specific functionalization, electrolyte, and substrate. |
Analysis of these parameters can reveal crucial information about the barrier properties of the polymer coating, its degradation over time in corrosive environments, and the effectiveness of the functionalization in altering interfacial charge transport. For instance, a high pore resistance (Rp) and charge transfer resistance (Rct) would indicate a highly protective and insulating coating.
Polymer Modification and Network Engineering Strategies for 1,5 Bismaleimido 2 Methylpentane Systems
Toughening Mechanisms and Approaches for Bismaleimide (B1667444) Resins
The primary goal of toughening is to increase the energy absorption capacity of the material before fracture, thereby improving its resistance to crack propagation. This is often achieved by introducing a secondary phase into the BMI matrix or by chemically modifying the resin structure itself.
Reactive Elastomer and Thermoplastic Incorporation
A common and effective method for toughening BMI resins is the incorporation of reactive elastomers or thermoplastics. kpi.uamdpi.comdtic.mil This approach introduces a dispersed phase that can dissipate energy through various mechanisms.
The introduction of reactive groups to thermoplastic tougheners is a key strategy to overcome the phase separation issues that can arise between conventional thermoplastic and thermosetting resins. researchgate.net This enhances compatibility between the two phases, leading to a significant improvement in the material's toughness. researchgate.net For example, studies have shown that incorporating a thermoplastic toughener with reactive propenyl groups into a bismaleimide system can increase the impact strength by up to 172.5%. researchgate.net The reactive groups "anchor" the thermoplastic molecular chains within the thermoset network, preventing large-scale phase separation and promoting a more homogeneous material. researchgate.net
Similarly, epoxy-modified bismaleimide adhesives have been synergistically toughened with phenolphthalein (B1677637) polyaryletherketone (PEK-C) and core-shell polymers. mdpi.com The epoxy modification improves the processability and bonding properties of the BMI resin. mdpi.com The addition of PEK-C, a thermoplastic, and core-shell polymers further enhances the toughness and bonding strength of the adhesive. mdpi.com This synergistic approach has resulted in adhesives with high shear strength at both room temperature and elevated temperatures. mdpi.com
The effectiveness of thermoplastic toughening is influenced by several factors, including the loading, molecular weight, and functionality of the thermoplastic modifier. Research on a commercial bismaleimide resin demonstrated that increasing the modifier's molecular weight and weight percent loading led to a steady increase in the stress intensity factor (KIc), a measure of fracture toughness. kpi.ua The use of modifiers with reactive end-groups was found to be particularly effective in improving fracture toughness without compromising the desirable hot-melt processing characteristics of the resin. kpi.ua
The table below summarizes the effect of thermoplastic loading on the fracture toughness of a bismaleimide resin.
| Thermoplastic Modifier | Loading (wt%) | Stress Intensity Factor (KIc) |
| Maleimide-terminated poly(ether sulphone) | 15 | 489 ± 25 J/m² |
| Maleimide-terminated poly(ether sulphone) | 20 | 734 ± 1 J/m² |
| Unmodified BMI | 0 | 359 ± 17 J/m² |
This table illustrates the significant improvement in fracture toughness with increased loading of a reactive thermoplastic modifier. kpi.ua
Copolymerization with Allyl-Terminated Compounds
One of the more mature methods involves the use of diallyl bisphenol A (DABPA). nih.gov The modification process typically involves two main steps. First, the carbon-carbon double bond in the BMI structure opens, leading to a diene addition reaction with the allyl compound, which generates an intermediate conjugate. nih.gov Subsequently, this intermediate undergoes a Diels-Alder reaction with other BMI molecules, forming a cross-linked polymer network with a ladder-like structure. nih.gov This modified network exhibits increased flexibility and toughness. nih.gov
The reactivity of the comonomer plays a crucial role. Propenyl-functionalized comonomers generally exhibit higher reactivity than their allyl counterparts, allowing for curing to begin at lower temperatures and proceed at a faster rate. researchgate.net The nature of the spacer groups within the comonomer also influences reactivity, with electron-rich spacers leading to faster curing systems. researchgate.net
Molecular Design for Enhanced Ductility and Fracture Toughness
A fundamental approach to improving the toughness of BMI resins lies in the strategic design of the monomer itself. kpi.uaacs.org This involves introducing flexible segments into the rigid bismaleimide backbone, which can increase the ductility and fracture toughness of the resulting thermoset.
One common strategy is chain extension, where the main chain of the BMI molecule is extended through chemical reactions. nih.gov This is often achieved by introducing compounds with flexible chain segments, such as low-molecular-weight polymers containing ether or ester bonds. nih.gov This modification increases the flexibility and mobility between the polymer chains, which in turn reduces the cross-link density of the cured resin and enhances its toughness. nih.gov The introduction of ether bonds, for example, has been shown to significantly improve the mechanical properties of BMI composites. nih.gov
Another approach involves the synthesis of "rigid-flexible" co-cross-linked networks. acs.org For instance, the copolymerization of silicone and bismaleimide can create a network that benefits from the rigidity of the bismaleimide and the flexibility of the silicone. acs.org This combination can lead to materials with excellent heat resistance and improved mechanical properties. In one study, the addition of 20 phr of a bismaleimide and 50 phr of silicone to an epoxy resin resulted in a significant increase in the glass transition temperature and a dramatic reduction in ablation rates. acs.org
Introducing geometric disorder into the material's structure at a micro-level can also enhance fracture toughness by distributing damage during failure. upenn.edu This challenges the traditional reliance on perfectly periodic structures in material design. upenn.edu
The table below presents data on the impact strength of bismaleimide resins modified through different molecular design strategies.
| Modification Strategy | Modifier | Impact Strength Increase |
| Phenylphosphonate and aliphatic-phosphonate structure | MPPDP-5 | 90.2% |
| Phenylphosphonate and aliphatic-phosphonate structure | MPMPD-1 | 65.8% |
| Long-chain branched polyaryl ether ketone | LCBPEKC-30 (5 phr) | 109% (in epoxy system) |
| Reactive polyaryletherketone with propenyl groups | RPEK-C-10 (7.5 phr) | 172.5% |
This table showcases the significant improvements in impact strength achieved by tailoring the molecular architecture of the bismaleimide resin. researchgate.net
Strategies for Solubility and Processability Enhancement
The high melting points and limited solubility of many bismaleimide monomers can make processing difficult and costly. To overcome these challenges, researchers have developed strategies to improve their solubility and processability without compromising their desirable thermal properties.
Incorporation of Flexible Linkages and Functional Groups
Introducing flexible linkages into the bismaleimide molecular structure is a key strategy for improving solubility and processability. researchgate.netresearchgate.netresearcher.life These flexible segments can lower the melting point and increase the solubility of the monomers in common organic solvents.
For example, the synthesis of a flexible aliphatic bismaleimide resin using a polyether diamine resulted in a water-soluble resin. researchgate.net The incorporation of these flexible networks can reduce the crosslink density, which may lead to a decrease in the glass transition temperature and affect the decomposition behavior of the cured product. researchgate.net
Another approach involves the use of bio-based diamines to create flexible BMI resins. researchgate.netresearcher.life By controlling the degree of polymerization, a series of flexible BMI resins with low softening temperatures (below 100°C) were synthesized. researchgate.netresearcher.life These resins exhibited high elongation at break and low water absorption. researchgate.netresearcher.life
The table below illustrates the properties of flexible bismaleimide resins synthesized with a bio-based diamine.
| Property | Value |
| Softening Temperature | < 100°C |
| Thermal Decomposition Temperature | > 395°C |
| Elongation at Break | ~60% |
| Water Absorption (30 days) | < 0.7% |
| Dielectric Constant (Room Temp) | 2.72 - 3.09 |
This table highlights the desirable combination of low softening temperature and good mechanical and dielectric properties achieved through the incorporation of flexible, bio-based linkages. researchgate.netresearcher.life
Eutectic Mixture Formulations
The formation of eutectic mixtures is a highly effective strategy for reducing the melting point of bismaleimide systems and thereby improving their processability. tsijournals.comresearchgate.net A eutectic mixture is a blend of two or more components that melts at a temperature lower than the melting points of the individual components. tsijournals.com
By mixing different bismaleimide monomers, it is possible to create formulations with significantly depressed melting points. google.com For instance, a ternary eutectic mixture of the bismaleimides of methylene (B1212753) dianiline, trimethylhexamethylene diamine, and toluene (B28343) diamine can be melted and then cooled to a more manageable processing temperature. google.com These eutectic mixtures can significantly enlarge the processing window, making the use of BMIs much easier. tsijournals.com
Research on a eutectic mixture of two bismaleimides containing polymethylene flexible and aramide-arylate mesogen groups showed a melting temperature 23°C lower than the pure components. tsijournals.com Importantly, these eutectic mixtures crosslink after complete melting, which is not the case for the pure components, further enhancing their processability. tsijournals.com
The table below shows the melting temperatures of pure bismaleimides and their eutectic mixture.
| Bismaleimide Component | Melting Temperature (°C) |
| B8 (aramide/arylate with n=8) | 223.8 |
| B10 (aramide/arylate with n=10) | 220.0 |
| BE 810 (Eutectic Mixture of B8 and B10) | ~200 (onset) |
This table demonstrates the significant reduction in melting temperature achieved through the formation of a eutectic mixture. tsijournals.com
Nanocomposite Development and Reinforcement Mechanisms
The incorporation of nanoscale fillers into a polymer matrix containing 1,5-Bismaleimido-2-methylpentane can lead to materials with significantly enhanced properties. The bismaleimide structure is crucial for creating a robust network that can be effectively reinforced by these fillers.
Graphene and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO), are exceptional nanofillers due to their high aspect ratio, large surface area, and outstanding mechanical and electrical properties. researchgate.netutexas.edu When integrated into a polymer system crosslinked with 1,5-Bismaleimido-2-methylpentane, these fillers can dramatically improve the material's performance. The maleimide (B117702) groups can facilitate strong interfacial interactions with functionalized graphene sheets, either through covalent bonding or non-covalent interactions, which is essential for efficient load transfer from the polymer matrix to the filler.
Research on various polymer systems has shown that graphene-based nanofillers can serve as heterogeneous nucleation sites, influencing the crystal structure and morphology of the polymer matrix during formation. utexas.edu The effectiveness of reinforcement depends on the dispersion of the nanofiller and the chemistry at the polymer-filler interface. researchgate.net For a system involving 1,5-Bismaleimido-2-methylpentane, functionalization of the graphene surface with groups reactive towards the maleimide double bond or the polymer backbone would be a key strategy to maximize interfacial adhesion and, consequently, the composite's mechanical properties.
Table 1: Overview of Graphene-Based Nanofiller Characteristics
| Nanofiller Type | Typical Structure | Key Properties for Composites |
| Graphene | Single layer of sp²-hybridized carbon atoms | Exceptional thermal, mechanical, and electrical conductivity. utexas.edu |
| Graphene Oxide (GO) | Graphene sheet with oxygen-containing functional groups | Improved dispersibility in polar solvents; provides sites for chemical functionalization. |
| Reduced Graphene Oxide (rGO) | GO that has been chemically or thermally reduced | Restores electrical conductivity partially, while retaining some functional groups. |
| Graphene Nanoplatelets (GNPs) | Platelet-shaped stacks of multiple graphene layers | Cost-effective; enhances mechanical and barrier properties. researchgate.net |
Beyond graphene, other nanoparticles can be incorporated into networks formed by 1,5-Bismaleimido-2-methylpentane to tailor specific properties. The introduction of nanoparticles can influence the network's formation, morphology, and final characteristics. nih.gov For instance, nanoparticles can act as multifunctional junctions, altering the crosslink density and spatial homogeneity of the polymer network.
In therapeutic applications, nanocomposite systems are designed for targeted delivery. nih.gov For example, studies on oral protein delivery have utilized nanoparticles coated with specific ligands to target M cells in the intestine, enhancing drug transport by 4.4–5.8 fold compared to the free drug. nih.gov While not specific to 1,5-Bismaleimido-2-methylpentane, these principles demonstrate how nanoparticles can add advanced functionality to a polymer network. The bismaleimide, in this context, would provide the stable, crosslinked matrix necessary to encapsulate and protect the therapeutic agent, while the nanoparticles would confer targeting capabilities.
The presence of nanoparticles can also affect the crystallization behavior of the polymer matrix, potentially accelerating crystallite growth kinetics, a phenomenon observed with fillers like carbon nanotubes in polylactide matrices. utexas.edu This modification of the matrix morphology at the nanoscale can lead to improvements in the material's bulk thermal and mechanical properties.
Functionalization for Bioconjugation and Surface Modification
The maleimide group is exceptionally useful in biochemical applications due to its specific reactivity with thiol groups found in cysteine residues of proteins. This reactivity allows for the precise modification of polymers and surfaces for advanced biological functions.
The reaction between a thiol (R-SH) and a maleimide is a cornerstone of bioconjugation, often referred to as a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. researchgate.net This Michael-type addition is highly specific for thiols, proceeds rapidly at physiological pH, and produces no by-products. nih.gov The reaction mechanism and its kinetics can be influenced by the choice of solvent, the pKa of the thiol, and the presence of base or nucleophile initiators. researchgate.netrsc.org
This chemistry is widely used to attach proteins, peptides, or other biomolecules to polymer backbones or surfaces functionalized with maleimide groups. nih.govnih.gov In a system utilizing 1,5-Bismaleimido-2-methylpentane, one maleimide group could be used to crosslink or polymerize, while the other could remain available for subsequent conjugation with a thiol-containing molecule, creating a functionalized material. The stability of the resulting thiosuccinimide linkage is a critical factor; while generally stable, it can undergo a retro-Michael reaction. However, using maleimides with amide-based linkers instead of ester-based ones has been shown to significantly improve long-term hydrolytic stability, which is crucial for bioconjugates requiring extended function. nih.govnih.gov
Table 2: Factors Influencing Thiol-Maleimide Reaction Kinetics
| Factor | Influence on Reaction | Mechanism |
| Solvent | Affects reaction energetics and mechanism pathways. rsc.org | Can favor base-initiated, nucleophile-initiated, or ion pair-initiated mechanisms. rsc.org |
| Initiator | Catalyzes the reaction. rsc.org | Tertiary amines (e.g., triethylamine) or phosphines can act as base or nucleophilic catalysts. rsc.org |
| Thiol pKa | Determines the concentration of the reactive thiolate anion. | Lower pKa thiols are more reactive at a given pH. |
| pH | Reaction rate increases with pH up to ~7.5. researchgate.net | Higher pH deprotonates the thiol to the more nucleophilic thiolate. researchgate.net |
Advanced polymer architectures, such as star polymers, can be designed by equipping them with reactive end-groups like maleimides. These structures are synthesized using controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for the creation of well-defined polymers. nih.govnih.gov
The process often involves synthesizing a polymer with a terminal group (e.g., a carboxylic acid) that can then be chemically modified. For instance, a furan-protected aminoethyl maleimide can be coupled to the polymer's terminus using carbodiimide (B86325) chemistry. A subsequent retro-Diels-Alder reaction exposes the reactive maleimide group, making it available for thiol-maleimide click chemistry. nih.gov This strategy yields hydrolytically stable, maleimide-end-functionalized polymers ready for site-specific conjugation. nih.gov
While not documented specifically for 1,5-Bismaleimido-2-methylpentane, this bismaleimide could theoretically be used as a core molecule. Polymer arms, synthesized separately, could be grafted onto the bismaleimide core via reactions involving the maleimide groups, leading to the formation of a two-arm or crosslinked star polymer architecture, combining the properties of the polymer arms with the structural attributes of the bismaleimide core.
Computational Modeling and Simulation of 1,5 Bismaleimido 2 Methylpentane Polymer Networks
Molecular Dynamics (MD) Simulations of Curing Processes
Molecular dynamics (MD) simulations are a powerful technique for modeling the curing process of bismaleimide (B1667444) (BMI) resins at an atomic scale. mtu.edu These simulations can capture the dynamic evolution of the system as individual monomers, such as 1,5-Bismaleimido-2-methylpentane, react to form a complex, three-dimensional cross-linked network. researchgate.netacs.org
Researchers have developed adaptable cross-linking frameworks within MD simulations to handle the complex cure mechanisms of BMIs, which can involve several simultaneous reaction pathways. researchgate.netacs.orgillinois.edu Unlike simpler systems like epoxies, BMI resins can undergo multiple types of reactions, including Michael addition, Alder-ene, and Diels-Alder reactions. euromat2025.compolymerinnovationblog.com The simulation protocol typically involves creating an initial amorphous cell of monomers, followed by a simulated heating and curing stage where covalent bonds are formed based on proximity and reactivity criteria. researchgate.neteuromat2025.com
The curing process is simulated at elevated temperatures (e.g., 527°C) to accelerate the reaction kinetics and achieve a high degree of cross-linking within computationally feasible timescales. researchgate.net The choice of force field, such as the interface force field (IFF) or OPLS4, is critical for accurately describing the interatomic interactions and predicting the material's properties. mtu.edueuromat2025.com Through these simulations, it is possible to track the progression of the cure, measure the conversion of reactive groups, and analyze the influence of the cure cycle on the final polymer structure. researchgate.netacs.orgillinois.edu
Table 1: Representative MD Simulation Parameters for Bismaleimide Curing
| Parameter | Value / Description | Source |
|---|---|---|
| System Size | 600 - 1200 molecules (24,600 - 49,200 atoms) | euromat2025.com |
| Force Field | OPLS4, Interface Force Field (IFF) | mtu.edueuromat2025.com |
| Curing Temperature | 527 °C (800 K) | researchgate.net |
| Time Step | 0.1 - 1.5 fs | researchgate.netmdpi.com |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | researchgate.net |
| Curing Algorithm | Adaptable cross-linking framework based on reactive site proximity | researchgate.netillinois.edu |
Predicting Network Structure and Topological Characteristics
A key advantage of MD simulations is their ability to predict the detailed network structure and topological characteristics of the cured polymer. The specific reaction pathways that dominate during the curing of 1,5-Bismaleimido-2-methylpentane will dictate the final network topology, which in turn governs the material's macroscopic properties. euromat2025.comnasa.gov
Simulations can differentiate between various topological outcomes, such as the formation of linear chains through cyclo-polymerization versus a highly cross-linked network. euromat2025.com The degree of cross-linking is a critical parameter that can be quantified in simulations and directly correlated with mechanical performance. euromat2025.com For instance, simulations of 4,4'-bismaleimidodiphenylmethane (MDAB) have shown that cross-linking significantly improves the polymer's mechanical integrity and elastic moduli compared to linear or cyclic structures. euromat2025.com
Topological characterization helps in understanding how the arrangement of polymer chains affects properties. By introducing diamines, a branched structure can be formed through Michael addition reactions, which creates more free volume and can improve the toughness of the BMI resin. mdpi.com The irregularity and connectivity of the network, which can be described using graph theory concepts, are fundamental to its structural properties. mdpi.com Computer simulations have successfully predicted trends in properties like density and glass transition temperature for BMI systems cured with various co-reactants, confirming the models' ability to capture the essential structural features. nasa.gov
Table 2: Impact of Network Topology on Mechanical Properties of a Model BMI Resin
| Polymer System | Young's Modulus (GPa) | Bulk Modulus (GPa) | Shear Modulus (GPa) |
|---|---|---|---|
| Linear MDAB | 3.5 | 4.8 | 1.3 |
| Linear MDAB with Cycles | 3.7 | 5.0 | 1.4 |
| Cross-linked MDAB | 5.8 | 6.5 | 2.2 |
Data synthesized from findings on 4,4'-bismaleimidodiphenylmethane (MDAB) polymers. euromat2025.com
Multiscale Modeling Approaches for Polymer Properties and Behavior
While all-atom MD simulations provide detailed insights, they are computationally intensive and limited to small length and short time scales (typically nanometers and nanoseconds). researchgate.netutk.edu This creates a significant discrepancy between simulated and laboratory timescales. researchgate.net To bridge this gap and predict macroscopic properties, multiscale modeling approaches are employed. utk.edumdpi.comnih.govmdpi.com
Multiscale modeling involves systematically linking different levels of simulation, from the quantum mechanical level up to the macroscopic continuum level. nih.govmdpi.com A common strategy is coarse-graining, where groups of atoms are represented as single "super-atoms" or "beads". mdpi.com This simplification reduces the number of degrees of freedom in the system, allowing for simulations of larger systems over longer timescales. utk.edumdpi.com
These coarse-grained models are parameterized to reproduce certain properties from more detailed, all-atom simulations. utk.edu Once a realistic configuration of long polymer chains is obtained with an efficient low-resolution model, the detailed atomistic information can be reintroduced to analyze specific properties. utk.edu This hierarchical approach is essential for predicting complex behaviors like viscoelasticity and the glass transition temperature (Tg), which involve molecular relaxations occurring over a wide range of time periods. researchgate.netresearchgate.net By integrating information across scales, these models can more accurately predict the bulk thermomechanical properties of materials derived from 1,5-Bismaleimido-2-methylpentane. nih.gov
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
The accuracy of MD simulations of curing relies on a correct understanding of the underlying chemical reactions. Density Functional Theory (DFT) is a quantum mechanical method used to investigate the mechanisms of these reactions in detail. cmu.edumdpi.com DFT calculations can elucidate reaction pathways, identify transition states, and determine the activation energies associated with different curing reactions, such as the Michael addition of amines to the maleimide (B117702) double bond. cmu.edumdpi.com
For example, theoretical studies on the reaction between maleimide and dimethylamine revealed that proton relay, rather than the initial nucleophilic attack, is the rate-determining step in the Michael addition. cmu.edu Such calculations provide crucial information that is often difficult to obtain experimentally. cmu.edu DFT has also been used to study the grafting reactions of maleimide onto polyethylene under UV radiation, identifying the favorability of different reaction channels. mdpi.com
By clarifying the fundamental mechanisms and energetics, DFT provides the foundational data needed to develop accurate reactive force fields for MD simulations. This ensures that the simulated curing process reflects the true chemistry of the system, leading to more reliable predictions of the final network structure and properties of 1,5-Bismaleimido-2-methylpentane based polymers. researchgate.netcmu.edu
Advanced Applications and Future Research Directions of 1,5 Bismaleimido 2 Methylpentane in High Performance Materials
Aerospace and Defense Composites: Structural Integrity and Performance under Extreme Conditions
Bismaleimide (B1667444) (BMI) resins are critical matrix materials for advanced composites in the aerospace and defense sectors due to their exceptional thermal stability and mechanical properties. preprints.orgacs.org These resins are integral to manufacturing structural components for military aircraft and other applications where performance under extreme conditions is paramount. wikipedia.orgrevmaterialeplastice.ro BMI composites exhibit high glass transition temperatures (Tg), often exceeding 250°C, which allows them to retain their structural integrity and mechanical strength at elevated operational temperatures where other polymer matrices would fail. evonik.com
The key advantages of using BMI resins in these demanding applications include:
High-Temperature Performance: BMI composites maintain excellent mechanical properties even after prolonged exposure to temperatures up to 250°C. evonik.com
Hot/Wet Performance: They demonstrate superior resistance to degradation from moisture at elevated temperatures, a critical factor for aircraft operating in diverse climates. evonik.com
Flame and Radiation Resistance: Bismaleimides inherently possess low flammability and good resistance to radiation, enhancing the safety and durability of aerospace components. evonik.com
Chemical Resistance: These materials are resistant to a wide range of solvents and chemicals, which is crucial for components exposed to hydraulic fluids, fuels, and de-icing agents. preprints.org
The processing of BMI composites can be accomplished through various techniques, including prepregging, resin transfer molding (RTM), and filament winding, allowing for the fabrication of complex structural parts. evonik.com
Electronic Packaging and Printed Circuit Board Substrates: Dielectric Properties and Thermal Management
Bismaleimide resins are increasingly employed in electronic packaging and as substrates for printed circuit boards (PCBs) due to their favorable dielectric properties and excellent thermal stability. wikipedia.orgresearchgate.net In high-frequency and high-power electronic devices, materials with a low dielectric constant and low dielectric loss are essential to minimize signal delay and cross-talk. BMI-based polymers exhibit these desirable electrical characteristics. revmaterialeplastice.rolew.ro
The dielectric constant of bismaleimide polymers can be tailored by modifying their chemical structure. For instance, polymers with low polar linkages and bulky groups tend to have lower dielectric constants due to reduced polarity and less efficient chain packing, which increases the free volume. revmaterialeplastice.ro Studies have shown that the dielectric constant of certain polyaspartimides (a class of polymers derived from bismaleimides) can be in the range of 2.96 to 3.43 at 100 kHz. lew.ro
| Polymer System | Frequency | Temperature (°C) | Dielectric Constant | Reference |
|---|---|---|---|---|
| Polyaspartimide Films | 1 kHz | - | 3.00 - 3.45 | lew.ro |
| Polyaspartimide Films | 100 kHz | - | 2.96 - 3.43 | lew.ro |
| Polymer P-1 | 1 Hz | 25 | 3.18 | revmaterialeplastice.ro |
| Polymer P-1 | 1 MHz | 25 | 3.13 | revmaterialeplastice.ro |
Furthermore, the high thermal stability of BMI resins is crucial for thermal management in electronic packaging. As electronic components become smaller and more powerful, the heat generated increases, necessitating packaging materials that can withstand high operating temperatures without degrading. researchgate.net The ability of BMI resins to maintain their properties at elevated temperatures helps to ensure the reliability and longevity of electronic devices.
Adhesives and Coatings: Adhesion Mechanisms and Environmental Durability
Bismaleimide resins, particularly liquid formulations with flexible aliphatic chains like 1,5-Bismaleimido-2-methylpentane, are valuable in high-performance adhesives and coatings. polymerinnovationblog.com These aliphatic BMIs offer greater flexibility and a lower modulus compared to their aromatic counterparts, which is advantageous for applications requiring stress absorption and durability. polymerinnovationblog.com
The adhesion mechanism in polymer systems is governed by two main forces: adhesion, the intermolecular forces between the adhesive and the substrate, and cohesion, the internal strength of the adhesive itself. nih.gov For BMI-based adhesives, the curing process, which involves the reaction of the maleimide (B117702) end groups, creates a highly cross-linked network, leading to strong cohesion. polymerinnovationblog.com Adhesion to various substrates, including metals, is often enhanced by the chemical interactions between the resin and the surface. researchgate.net
In the electronics industry, BMI-based adhesives are used for die attach applications, where they are used to bond semiconductor chips to substrates. polymerinnovationblog.com Their rapid curing capabilities and low moisture absorption are significant advantages in this context. polymerinnovationblog.com
The environmental durability of BMI adhesives and coatings is another key feature. Their inherent chemical resistance and thermal stability allow them to withstand harsh environments, including exposure to moisture, chemicals, and high temperatures, making them suitable for aerospace, automotive, and industrial applications. preprints.orgevonik.com
Self-Healing Materials: Reversible Crosslinking and Autonomous Repair Mechanisms
A frontier in materials science is the development of self-healing polymers, and bismaleimides are being explored for this purpose. The concept of self-healing materials involves the ability of a material to autonomously repair damage. nih.gov In the context of thermosetting polymers like bismaleimides, this can be achieved by introducing reversible crosslinks into the polymer network. mdpi.com
One approach involves the use of dynamic covalent bonds, which can break and reform under specific stimuli, such as heat. Disulfide bonds, for example, can be incorporated into the polymer backbone. researchgate.net When a crack occurs, the application of heat can initiate a bond exchange reaction, allowing the polymer network to reform and heal the damage.
Another strategy is based on the Diels-Alder reaction, a reversible cycloaddition reaction. By incorporating furan (B31954) and maleimide groups into the polymer structure, a thermally reversible cross-linked network can be created. mdpi.com Heating the damaged material causes the retro-Diels-Alder reaction, breaking the crosslinks and allowing the material to flow and heal the crack. Upon cooling, the Diels-Alder reaction occurs again, restoring the cross-linked network.
The development of self-healing bismaleimide-based materials has significant potential for extending the lifetime of structural composites and other high-performance components, reducing maintenance costs and improving safety.
Biomedical and Bioelectronic Materials: Biocompatibility and Functionalization for Targeted Applications
While the primary applications of bismaleimides have been in industrial and aerospace sectors, their unique chemistry also presents opportunities in the biomedical and bioelectronic fields. The biocompatibility of any material intended for medical use is of paramount importance. nih.gov Biocompatibility testing, including assessments for cytotoxicity, irritation, and sensitization, is a critical step in the development of medical devices. nih.gov
The maleimide group is a valuable tool in bioconjugation chemistry. It reacts specifically with sulfhydryl (thiol) groups, which are present in cysteine residues of proteins. thermofisher.com This specific reactivity allows for the targeted functionalization of biomolecules. Bismaleimide crosslinkers, such as BM(PEG)2 (1,8-bismaleimido-diethyleneglycol), are used to link proteins and other molecules containing thiol groups, which is useful in developing diagnostic tools and therapeutic agents. thermofisher.com
The aliphatic nature of 1,5-Bismaleimido-2-methylpentane could be advantageous in biomedical applications where flexibility and hydrophobicity are desired. For example, its low polarity and hydrophobic character might be useful in creating materials that resist water absorption and maintain stability in biological environments. patsnap.com However, extensive biocompatibility studies would be required to validate its suitability for any in-vivo applications.
Emerging Processing Technologies: Additive Manufacturing of Bismaleimide Resins
Additive manufacturing, or 3D printing, offers the ability to create complex, customized parts with high precision. The application of this technology to high-performance thermosets like bismaleimides is a burgeoning area of research. preprints.orgresearchgate.net Developing BMI-based inks for 3D printing technologies such as stereolithography (SLA) and direct ink writing (DIW) could revolutionize the manufacturing of high-performance components for the aerospace, automotive, and electronics industries. researchgate.netnih.govresearchgate.net
A key challenge in this area is formulating BMI resins with the appropriate viscosity and curing characteristics for the printing process. For UV-assisted DIW, the ink must be able to be extruded through a nozzle and then cured with UV light to hold its shape before a final thermal post-curing step to achieve the desired mechanical and thermal properties. researchgate.net Researchers have successfully developed photocurable bismaleimide inks by modifying the resin chemistry, for example, by grafting glycidyl (B131873) methacrylate (B99206) onto the bismaleimide backbone. nih.gov
The ability to 3D print bismaleimide parts would enable the rapid prototyping and manufacturing of complex geometries that are difficult or impossible to produce with traditional methods, opening up new design possibilities for high-performance applications. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Tensile Strength | ~91 MPa | researchgate.net |
| Young's Modulus | ~4 GPa | researchgate.net |
| Decomposition Temperature | >370 °C | researchgate.net |
| Glass Transition Temperature | ~210 °C | researchgate.net |
Sustainable Polymer Chemistry: Reprocessability and Circular Economy Approaches for Bismaleimide Thermosets
Traditionally, thermosetting polymers like bismaleimides have been considered non-recyclable due to their permanently cross-linked network structure. This poses a significant environmental challenge. acs.org To address this, research is focused on developing reprocessable bismaleimide thermosets, which aligns with the principles of a circular economy. nih.gov
One promising approach is the development of bismaleimide vitrimers. Vitrimers are a class of polymers that contain dynamic covalent bonds, allowing the material to be reprocessed and reshaped at elevated temperatures without compromising its performance. acs.org By incorporating functional groups that can form covalent adaptable networks (CANs), such as ester linkages, into the bismaleimide monomer, it is possible to create a thermoset that can be ground into a powder and then remolded under heat and pressure. acs.org
Another strategy involves introducing disulfide bonds into the bismaleimide network, which can be reversibly broken and reformed, enabling reprocessability and self-healing functionalities. researchgate.net These innovations in sustainable polymer chemistry are crucial for reducing the environmental impact of high-performance materials and paving the way for a more sustainable future.
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of 1,5-Bismaleimido-2 methyl pentane, and how should its purity be validated?
Methodological Answer:
Synthesis optimization should begin with stepwise maleimidation under controlled anhydrous conditions, using catalysts like triethylamine or pyridine to enhance reaction efficiency. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC. For purification, column chromatography with gradients of ethyl acetate/hexane is recommended. Characterization requires 1H/13C NMR to confirm maleimide ring integrity and methyl pentane backbone structure. Purity validation should include high-resolution mass spectrometry (HRMS) and elemental analysis. Detailed protocols for reproducibility must follow guidelines for experimental sections, including reagent ratios, temperature, and solvent systems .
Basic: How can researchers assess the stability of this compound under varying experimental conditions (e.g., pH, temperature)?
Methodological Answer:
Stability studies should employ accelerated degradation tests:
- Thermal stability: Heat the compound at 40°C, 60°C, and 80°C in inert atmospheres, sampling at intervals for HPLC analysis.
- pH sensitivity: Dissolve in buffers (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy (λ = 250–300 nm, maleimide absorption).
- Light sensitivity: Expose to UV light (254 nm) and track degradation products using LC-MS.
Data interpretation should compare degradation kinetics (e.g., Arrhenius plots for thermal decay) and identify hydrolyzed byproducts (e.g., maleamic acid derivatives) .
Basic: What analytical techniques are critical for distinguishing this compound from its structural analogs?
Methodological Answer:
Key techniques include:
- Differential Scanning Calorimetry (DSC): Compare melting points and thermal decomposition profiles.
- FT-IR Spectroscopy: Identify maleimide C=O stretches (~1700 cm⁻¹) and methyl C-H vibrations (2800–3000 cm⁻¹).
- X-ray Crystallography: Resolve spatial arrangements of the methyl pentane backbone and maleimide substituents.
For ambiguous cases, 2D NMR (COSY, HSQC) can clarify proton-proton coupling and carbon connectivity .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation) for this compound?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., buffer ionic strength, enzyme isoform specificity). To resolve:
Replicate assays under standardized conditions (e.g., pH 7.4, 25°C) using recombinant enzymes.
Perform dose-response curves to calculate IC50/EC50 values.
Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and identify key residues (e.g., serine protease catalytic triads).
Cross-validate with site-directed mutagenesis of target enzymes.
Contradictions may reflect allosteric modulation or off-target effects, necessitating kinetic studies (e.g., Lineweaver-Burk plots) .
Advanced: What mechanistic insights can be derived from spectroscopic anomalies (e.g., unexpected NMR splitting) in this compound?
Methodological Answer:
Unexpected splitting in 1H NMR (e.g., non-equivalent geminal protons) may indicate restricted rotation due to steric hindrance from the methyl group. To investigate:
- Variable-temperature NMR: Monitor signal coalescence at elevated temperatures to calculate rotational barriers.
- DFT Calculations: Model ground-state geometries using Gaussian or ORCA to simulate coupling constants.
- NOESY/ROESY: Detect through-space interactions to confirm spatial proximity of substituents.
Such anomalies often reveal conformational dynamics critical for reactivity in crosslinking applications .
Advanced: How to design experiments to elucidate the structure-function relationship of this compound in polymer crosslinking?
Methodological Answer:
Synthesize derivatives with modified maleimide reactivity (e.g., electron-withdrawing substituents) or methyl group positioning.
Measure crosslinking kinetics via rheometry (e.g., storage modulus vs. time).
Correlate with computational parameters (e.g., frontier molecular orbitals via DFT) to predict electron-deficient sites.
Validate using solubility-switch assays to track network formation in real-time.
Data should be analyzed using multivariate regression to identify dominant structural factors (e.g., steric bulk vs. electronic effects) .
Advanced: What systematic approaches are recommended for meta-analyses of this compound’s pharmacological properties across heterogeneous datasets?
Methodological Answer:
Adopt the PICO framework (Population: Target enzymes; Intervention: Compound concentration; Comparison: Controls; Outcomes: Inhibition/activation):
Aggregate data from peer-reviewed studies (e.g., IC50 values, assay conditions).
Apply random-effects models to account for inter-study variability.
Perform sensitivity analyses to identify outliers (e.g., studies using impure batches).
Use funnel plots to assess publication bias.
Meta-analyses must comply with PRISMA guidelines and disclose heterogeneity metrics (e.g., I² statistic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
